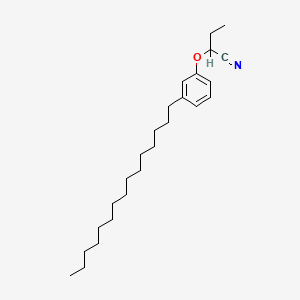
Butanenitrile, 2-(3-pentadecylphenoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanenitrile, 2-(3-pentadecylphenoxy)-: is an organic compound with the molecular formula C25H41NO and a molecular weight of 371.6 g/mol . This compound is characterized by the presence of a butanenitrile group attached to a phenoxy group, which is further substituted with a pentadecyl chain. It is a specialized chemical used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Butanenitrile, 2-(3-pentadecylphenoxy)- typically involves the reaction of 3-pentadecylphenol with butanenitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of Butanenitrile, 2-(3-pentadecylphenoxy)- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as distillation, crystallization, or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Butanenitrile, 2-(3-pentadecylphenoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Ethers, esters
Aplicaciones Científicas De Investigación
Butanenitrile, 2-(3-pentadecylphenoxy)- has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of biochemical pathways and interactions due to its unique structural properties.
Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mecanismo De Acción
The mechanism of action of Butanenitrile, 2-(3-pentadecylphenoxy)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
- Butanenitrile, 2-(3-dodecylphenoxy)-
- Butanenitrile, 2-(3-tetradecylphenoxy)-
- Butanenitrile, 2-(3-hexadecylphenoxy)-
Comparison: Butanenitrile, 2-(3-pentadecylphenoxy)- is unique due to its specific pentadecyl substitution, which imparts distinct physical and chemical properties compared to its analogs. This uniqueness makes it particularly valuable in applications requiring specific hydrophobicity, molecular size, and reactivity .
Propiedades
Número CAS |
63163-97-3 |
|---|---|
Fórmula molecular |
C25H41NO |
Peso molecular |
371.6 g/mol |
Nombre IUPAC |
2-(3-pentadecylphenoxy)butanenitrile |
InChI |
InChI=1S/C25H41NO/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-23-19-17-20-25(21-23)27-24(4-2)22-26/h17,19-21,24H,3-16,18H2,1-2H3 |
Clave InChI |
OASCYEPFYOGAJA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC1=CC(=CC=C1)OC(CC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


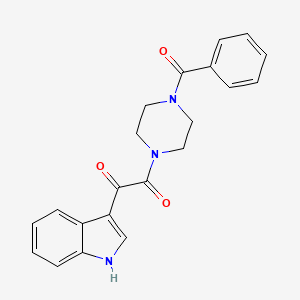
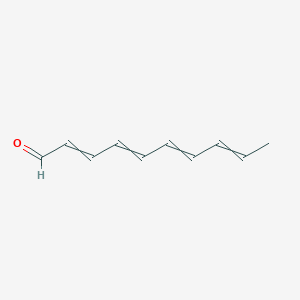



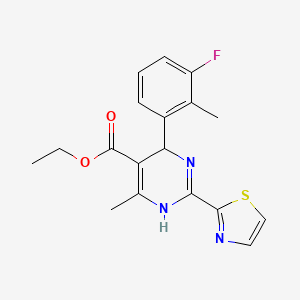
![2-Amino-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13973937.png)
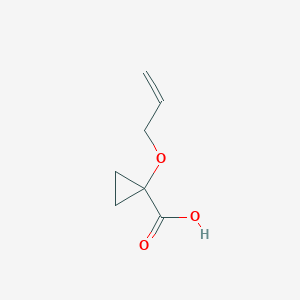
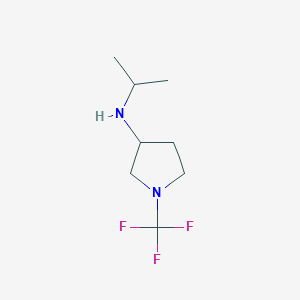


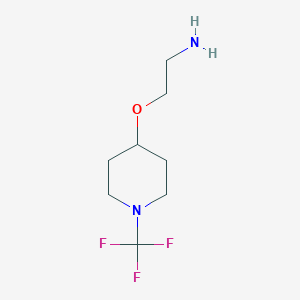
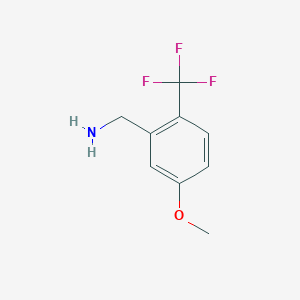
![2-[[2-Chloro-5-iodo-4-(2-methoxyethoxy)pyrrolo[2,3-d]pyrimidin-7-yl]methoxy]ethyl-trimethylsilane](/img/structure/B13973976.png)
